4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol
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Overview
Description
4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with substituted isatins in the presence of sodium methoxide in methanol . The reaction proceeds through a cascade process, forming intermediates that eventually yield the desired pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Uniqueness
4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol is unique due to its specific structural features, such as the phenolic group and the pyrazolo[1,5-a]pyrimidine core. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
CAS No. |
802919-11-5 |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-(2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol |
InChI |
InChI=1S/C18H15N3O/c22-15-9-7-13(8-10-15)16-17(14-5-2-1-3-6-14)20-21-12-4-11-19-18(16)21/h1-12,18,20,22H |
InChI Key |
ITUWVMTWHHPJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3N=CC=CN3N2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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